REACTION_SMILES
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[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][S:6](=[O:7])(=[O:8])[NH:9][CH3:10].[I-:12].[Na+:11].[Na:13][C:14]#[N:15].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[CH2:2]([CH2:3][CH2:4][CH2:5][S:6](=[O:7])(=[O:8])[NH:9][CH3:10])[C:14]#[N:15]
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Name
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CNS(=O)(=O)CCCCCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNS(=O)(=O)CCCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
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product
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Smiles
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CNS(=O)(=O)CCCCC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |